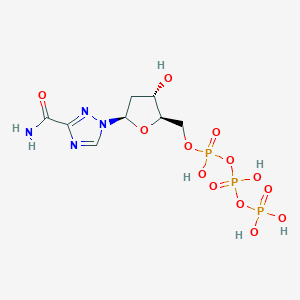
(2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid is a labeled variant of the naturally occurring amino acid, glutamic acid. This compound is isotopically labeled with carbon-13 at five positions, making it useful in various scientific studies, particularly in the fields of biochemistry and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the use of labeled carbon dioxide in the synthesis of the carbon skeleton, followed by the introduction of the amino group through reductive amination. The reaction conditions often require controlled temperatures and pH to ensure the correct stereochemistry and isotopic labeling.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using labeled precursors. The process is optimized for yield and purity, often involving multiple steps of purification such as crystallization and chromatography to achieve the desired isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form the corresponding amino alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products
The major products formed from these reactions include various derivatives of glutamic acid, such as keto acids, amino alcohols, and acylated derivatives.
Applications De Recherche Scientifique
(2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of metabolic pathways.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of neurological disorders.
Industry: Applied in the production of labeled compounds for research and development purposes.
Mécanisme D'action
The mechanism of action of (2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid involves its incorporation into metabolic pathways where it acts similarly to natural glutamic acid. It interacts with various enzymes and receptors, influencing processes such as neurotransmission and energy production. The labeled carbon atoms allow researchers to trace its metabolic fate and understand its role in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-amino(1,2,3,4,5-12C5)pentanedioic acid: The non-labeled version of the compound.
(2R)-2-amino(1,2,3,4,5-13C5)butanedioic acid: A similar compound with a shorter carbon chain.
(2R)-2-amino(1,2,3,4,5-13C5)hexanedioic acid: A similar compound with a longer carbon chain.
Uniqueness
The uniqueness of (2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid lies in its specific isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it a valuable tool in research areas where understanding the detailed metabolic pathways and interactions of glutamic acid is crucial.
Propriétés
Formule moléculaire |
C5H9NO4 |
|---|---|
Poids moléculaire |
152.09 g/mol |
Nom IUPAC |
(2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1 |
Clé InChI |
WHUUTDBJXJRKMK-GKVKFTTQSA-N |
SMILES isomérique |
[13CH2]([13CH2][13C](=O)O)[13C@H]([13C](=O)O)N |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate](/img/structure/B13419056.png)







![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)

![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)

![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
